molecular formula C13H7Cl2N3O B8669089 2,4-Dichloro-6-(1-naphthyloxy)-S-triazine

2,4-Dichloro-6-(1-naphthyloxy)-S-triazine

Cat. No. B8669089
M. Wt: 292.12 g/mol
InChI Key: BFPVGBZSEVNTHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09366957B2

Procedure details

In a 2 l round-bottom flask, 125.0 g of cyanuric chloride were dissolved in 300 ml of acetone, and a solution of 96.8 g of 1-naphthol in 300 ml of acetone was slowly added dropwise at 0° C. Subsequently, 168 ml of 4 N sodium hydroxide solution were slowly added dropwise. The mixture was stirred at 0° C. for 1 h, then warmed to room temperature and stirred for a further 1 h. The aqueous phase was removed and 200 ml of 5% NaOH and 200 ml of chloroform were added to the organic phase, the aqueous phase was removed again and the organic phase was washed twice with 80 ml each time of 5% NaOH and three times with 180 ml each time of water, and dried over sodium sulfate. The mixture was filtered and the solvent was distilled off under reduced pressure. The product was obtained as a colorless solid (preparation described in WO 8704321).
Quantity
96.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
168 mL
Type
reactant
Reaction Step Two
Quantity
125 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([OH:11])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[OH-].[Na+].[N:14]1[C:21]([Cl:22])=[N:20][C:18](Cl)=[N:17][C:15]=1[Cl:16]>CC(C)=O>[Cl:16][C:15]1[N:14]=[C:21]([Cl:22])[N:20]=[C:18]([O:11][C:1]2[C:10]3[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=3)[CH:4]=[CH:3][CH:2]=2)[N:17]=1 |f:1.2|

Inputs

Step One
Name
Quantity
96.8 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)O
Name
Quantity
300 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
168 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
125 g
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
Quantity
300 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for a further 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The aqueous phase was removed
ADDITION
Type
ADDITION
Details
200 ml of 5% NaOH and 200 ml of chloroform were added to the organic phase
CUSTOM
Type
CUSTOM
Details
the aqueous phase was removed again
WASH
Type
WASH
Details
the organic phase was washed twice with 80 ml each time of 5% NaOH and three times with 180 ml each time of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product was obtained as a colorless solid (preparation described in WO 8704321)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC1=NC(=NC(=N1)Cl)OC1=CC=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.